1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

Structural isomerism Chemical procurement Identity verification

This 2,3-dimethylphenyl regioisomer is structurally distinct from the indexed 2,4-dimethylphenyl analog (CHEBI:112205), sharing identical formula and mass but differing in methyl-group position. Substitution among N,N′-disubstituted thiourea positional isomers is not functionally neutral; the 2,3-motif offers unique steric and electronic modulation of the thiourea pharmacophore. The 2-[(4-methylphenyl)sulfanyl]ethyl side chain introduces a thioether donor site, broadening metal-coordination and ionophore applications. Procure this exact isomer as a critical reference for HPLC/NMR regioisomeric purity control in thiourea library synthesis, and as a novelty-bearing scaffold for SAR exploration of HCV, β-glucuronidase, and Hg²⁺-recognition targets.

Molecular Formula C18H22N2S2
Molecular Weight 330.5 g/mol
Cat. No. B10868477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea
Molecular FormulaC18H22N2S2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCNC(=S)NC2=CC=CC(=C2C)C
InChIInChI=1S/C18H22N2S2/c1-13-7-9-16(10-8-13)22-12-11-19-18(21)20-17-6-4-5-14(2)15(17)3/h4-10H,11-12H2,1-3H3,(H2,19,20,21)
InChIKeyMMYQJLHYWYWMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea: Baseline Identity and Structural Classification for Procurement


1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is a trisubstituted thiourea derivative (molecular formula C18H22N2S2, molecular weight 330.5 g/mol) characterized by a central thiourea core flanked by a 2,3-dimethylphenyl group on one nitrogen and a 2-[(4-methylphenyl)sulfanyl]ethyl chain on the other . The compound belongs to the N,N′-disubstituted thiourea class, a family widely explored for biological activities including antiviral, antibacterial, and enzyme inhibitory properties [1]. However, a comprehensive search of primary literature, patents, and authoritative databases (PubMed, ChEBI, PubChem, Google Patents) reveals that this specific compound lacks publicly available peer-reviewed pharmacological or biochemical characterization data as of the search date. The closest structurally characterized analog identified is the 2,4-dimethylphenyl regioisomer (CHEBI:112205), which has been indexed in the ChEBI ontology and the LINCS library, but no direct head-to-head experimental comparison between the two isomers has been published [2].

Why Generic Substitution of 1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea with Regioisomeric Analogs Is Unsupported Without Experimental Data


Substitution among positional isomers of N,N′-disubstituted thioureas cannot be assumed to be functionally neutral. In closely related thiourea series, even subtle changes in methyl group position on the phenyl ring (e.g., 2,3- vs. 2,4- vs. 2,5-dimethylphenyl) have been shown to alter enzyme inhibitory potency, receptor binding, and whole-cell activity profiles due to steric and electronic modulation of the thiourea pharmacophore [1]. The 2,4-dimethylphenyl regioisomer (CHEBI:112205) is the only structurally indexed analog of the target compound in authoritative databases, yet no published study has directly compared the two compounds under identical assay conditions [2]. Without such direct evidence, any claim of functional equivalence or differentiation remains speculative. Procurement decisions must therefore rely on the specific compound's own characterization data, which currently remains unavailable in the public domain.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea Against Closest Analogs


Structural Identity: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomer – A Key Procurement Distinction

The target compound (2,3-dimethylphenyl regioisomer) is a distinct chemical entity from the more commonly indexed 2,4-dimethylphenyl regioisomer (CHEBI:112205) [1]. The two compounds share identical molecular formula (C18H22N2S2) and molecular weight (330.5 g/mol) but differ in the substitution pattern on the phenyl ring attached to the thiourea nitrogen. In the absence of experimental bioactivity data, this structural difference is the primary verifiable basis for distinguishing between the two products.

Structural isomerism Chemical procurement Identity verification

Thiourea Class-Level Activity Spectrum: Context for Target Compound Potential

Thiourea derivatives structurally related to the target compound have demonstrated inhibition of bacterial β-glucuronidase (IC50 = 283 nM for a trisubstituted thiourea analog) and Hepatitis C virus (HCV) replication in cell-based replicon assays (IC50 values in low micromolar range for optimized N-phenyl-N′-aryl thioureas) [1]. However, none of these studies included the target compound itself; therefore, these data serve only as class-level context and cannot be used to infer the specific potency or selectivity of 1-(2,3-dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea.

Enzyme inhibition Antiviral activity Thiourea pharmacophore

Anti-Atherosclerotic Patent Landscape: Absence of Target Compound Data

US Patent US4387106 discloses di(aralkyl)thioureas including 1,1-dibenzyl-3-(2,3-dimethylphenyl)thiourea as antiatherosclerotic agents, with LDL-lowering and lesion reduction activity demonstrated in animal models [1]. The target compound, however, incorporates a 2-[(4-methylphenyl)sulfanyl]ethyl chain rather than a dibenzyl motif, placing it structurally outside the specifically claimed genus. No antiatherosclerotic data exist for the target compound in this or any other patent.

Atherosclerosis Di(aralkyl)thioureas Patent analysis

Research and Industrial Application Scenarios for 1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea Based on Available Evidence


In-House Reference Standard for Regioisomeric Purity Control

The structural distinction between the 2,3- and 2,4-dimethylphenyl regioisomers, sharing identical molecular formula and mass, makes the target compound a critical reference material for analytical method development (HPLC, NMR) to ensure regioisomeric purity in synthetic workflows [1]. This is essential for laboratories synthesizing libraries of N-phenyl-N′-substituted thioureas where positional isomer identity must be rigorously controlled.

Structure–Activity Relationship (SAR) Expansion in Thiourea Drug Discovery Programs

Given the established class-level activity of thioureas against HCV replication and bacterial β-glucuronidase [2], the target compound serves as a novelty-bearing scaffold element for SAR exploration. Its uncharacterized 2,3-dimethylphenyl motif, when compared to the 2,4- and 2,5-dimethylphenyl analogs, offers an opportunity to probe the steric and electronic determinants of target binding in a systematic manner.

Thiourea-Based Chelation and Metal Sensing Ligand Development

N,N′-disubstituted thioureas with sulfur-containing side chains have been employed as modular ligands for transition metal deposition and as ionophores for Hg²⁺ recognition in organic media [3]. The target compound’s 2-[(4-methylphenyl)sulfanyl]ethyl moiety introduces a thioether donor site, which may confer distinct metal coordination geometry or selectivity relative to simpler N-phenyl thioureas.

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